

safety and handling of 4-Chloro-5-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-5-nitropyridin-2(1H)-one

Cat. No.: B1389284

[Get Quote](#)

An In-depth Technical Guide to the Safe Handling and Application of **4-Chloro-5-nitropyridin-2(1H)-one**

Authored by: Gemini, Senior Application Scientist

Introduction: **4-Chloro-5-nitropyridin-2(1H)-one** (CAS No: 850663-54-6) is a highly functionalized heterocyclic compound increasingly utilized as a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals.^{[1][2]} Its pyridine core, substituted with reactive chloro and nitro groups, makes it a versatile building block for constructing complex molecular architectures.^{[2][3]} However, this inherent reactivity also necessitates a thorough understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the safe handling, storage, and application of this compound, ensuring both personnel safety and experimental integrity.

Compound Identification and Physicochemical Properties

Accurate identification and knowledge of a compound's physical properties are foundational to its safe handling. The key identifiers and properties for **4-Chloro-5-nitropyridin-2(1H)-one** are summarized below.

Property	Value	Source
CAS Number	850663-54-6	[4] [5]
Molecular Formula	C ₅ H ₃ CIN ₂ O ₃	[4] [6]
Molecular Weight	174.54 g/mol	[4] [5]
Synonyms	4-Chloro-5-nitro-2-hydroxypyridine, 4-Chloro-5-nitropyridin-2-ol	[4] [7]
Appearance	Yellow crystalline solid	[1]
Density	1.6 ± 0.1 g/cm ³	[4] [8]
Boiling Point	258.0 ± 40.0 °C at 760 mmHg	[8]
Flash Point	109.9 ± 27.3 °C	[4] [8]
pKa	6.59 ± 0.10 (Predicted)	[1]

Hazard Identification and Toxicology

Understanding the specific hazards associated with **4-Chloro-5-nitropyridin-2(1H)-one** is critical for risk assessment and the implementation of appropriate safety controls. The compound is classified as hazardous and requires careful handling to avoid exposure.[\[8\]](#)[\[9\]](#)

GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.

Hazard Class	Category	Hazard Statement	Source
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed	[4]
Skin Irritation	Category 2	H315: Causes skin irritation	[4]
Serious Eye Irritation	Category 2	H319: Causes serious eye irritation	[4]
Acute Toxicity, Inhalation	Category 4	H332: Harmful if inhaled	[4]
Specific target organ toxicity — single exposure	Category 3	H335: May cause respiratory irritation	[4]

Signal Word: Warning [\[4\]](#) [\[6\]](#)

Toxicological Profile: The "Why" Behind the Hazards

- Harmful if Swallowed or Inhaled (H302, H332): The toxicity of nitroaromatic compounds can be linked to their metabolic reduction, which can generate reactive nitroso and hydroxylamino intermediates. These species can lead to methemoglobinemia, a condition where hemoglobin is oxidized and cannot effectively transport oxygen, and other forms of cellular damage.[\[10\]](#) While specific data for this compound is limited, this general mechanism for related chemicals underscores the need to prevent internal exposure.
- Skin and Eye Irritation (H315, H319): The compound's chemical structure can react with biological macromolecules in the skin and eyes, leading to irritation, inflammation, and potential tissue damage.[\[4\]](#) Prolonged or repeated contact should be strictly avoided.
- Respiratory Irritation (H335): As a fine powder, the compound can be easily aerosolized. Inhalation can irritate the mucous membranes of the respiratory tract, leading to coughing, shortness of breath, and inflammation.[\[4\]](#)

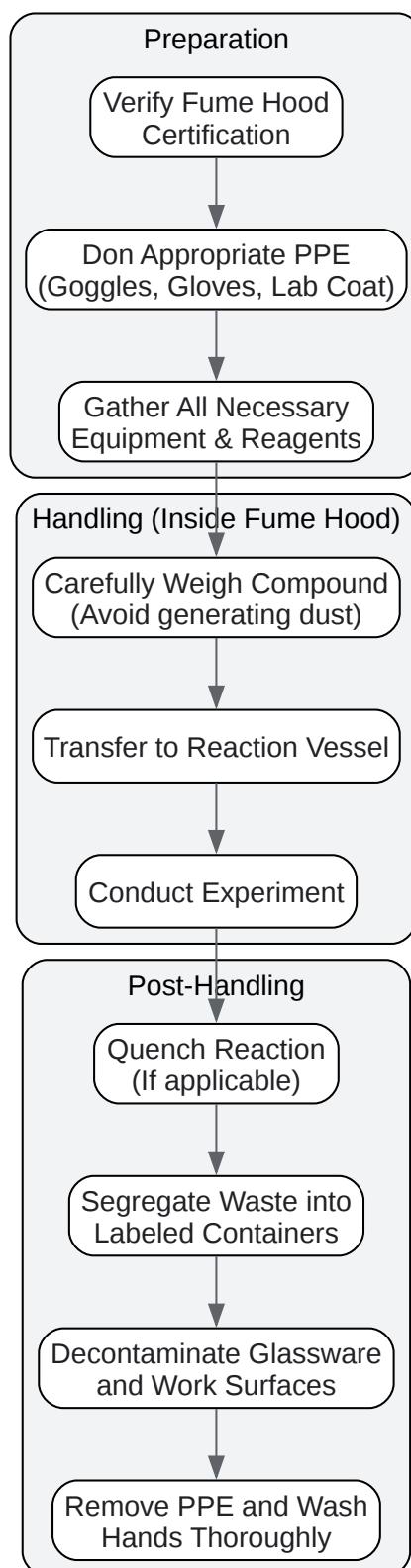
Standard Operating Procedure: Safe Handling and Storage

A self-validating protocol for handling this compound involves a multi-layered approach encompassing engineering controls, personal protective equipment (PPE), and strict hygiene practices.

Engineering Controls

The primary line of defense is to minimize exposure at the source.

- Fume Hood: All weighing, transferring, and reaction setups involving this compound must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[8]
- Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[4][9]


Personal Protective Equipment (PPE)

The selection of PPE is dictated by the compound's hazard profile.

- Eye Protection: Chemical safety goggles are mandatory.[8] If there is a splash risk, a face shield should be worn in addition to goggles.[4]
- Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and changed immediately if contaminated.[8]
- Body Protection: A lab coat is required. For larger quantities, a chemical-resistant apron is recommended.[4][8]
- Respiratory Protection: If engineering controls are insufficient or during a spill cleanup, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[8]

Workflow for Safe Handling

The following diagram outlines the standard workflow for safely handling **4-Chloro-5-nitropyridin-2(1H)-one**.

[Click to download full resolution via product page](#)

Caption: Standard workflow for handling **4-Chloro-5-nitropyridin-2(1H)-one**.

Storage Requirements

Proper storage is crucial for maintaining the compound's stability and preventing accidental release.

- Container: Store in a tightly closed container.[4][9]
- Environment: Keep in a dry, cool, and well-ventilated place.[4] A designated, locked cabinet is recommended.[4]
- Incompatibilities: Store away from strong oxidizing agents and foodstuffs.[4][8]

Emergency Procedures and First Aid

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First Aid Measures

Immediate and appropriate first aid can significantly reduce harm.

- Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[4] Seek medical attention if you feel unwell.[8]
- Skin Contact: Immediately wash the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[8][9] If skin irritation occurs, get medical advice.[4]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[4][8] Seek immediate medical attention.
- Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4][8]

Spill Response Protocol

A systematic approach to spill cleanup is essential to prevent secondary contamination.

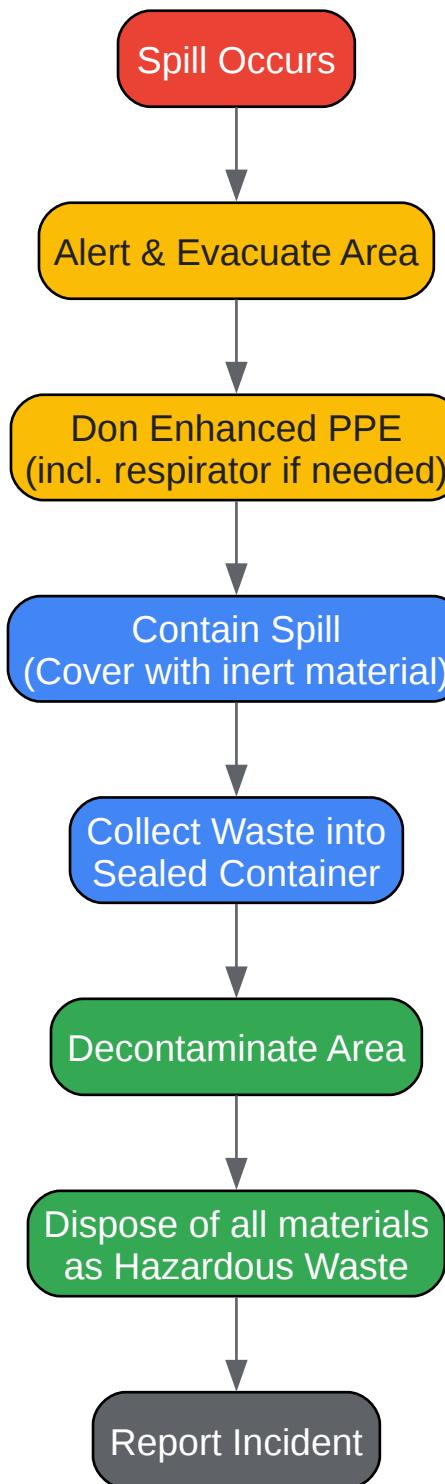
Step 1: Evacuate and Secure

- Alert others in the immediate area.
- Evacuate non-essential personnel.
- Ensure the area is well-ventilated (fume hood on high).

Step 2: Assess and Prepare

- Assess the size of the spill and whether it can be safely managed by lab personnel.
- Don appropriate PPE, including respiratory protection if necessary.

Step 3: Contain and Clean


- For a solid spill, gently cover with an inert absorbent material like sand or vermiculite to avoid raising dust.
- Carefully sweep up the material and place it into a tightly sealed, labeled container for hazardous waste.^[8]
- Do not allow the material to enter drains or water courses.^[8]

Step 4: Decontaminate

- Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
- Collect all cleanup materials in a labeled hazardous waste container.

Step 5: Report

- Report the incident to the laboratory supervisor and institutional safety office.

[Click to download full resolution via product page](#)

Caption: Emergency spill response workflow.

Chemical Reactivity and Stability

- Stability: The compound is chemically stable under standard ambient conditions (room temperature).[11]
- Conditions to Avoid: Avoid heat, flames, and sparks.[8] Also, avoid the formation of dust, as fine dust dispersed in air can be explosive.[12]
- Incompatible Materials: Avoid strong oxidizing agents, which can react exothermically with the compound.[8][9]
- Hazardous Decomposition Products: Under fire conditions, thermal decomposition can produce toxic and corrosive gases, including carbon monoxide, carbon dioxide, nitrogen oxides (NO_x), and hydrogen chloride gas.[8][9]

Application in Research and Development: A Note on Synthesis

4-Chloro-5-nitropyridin-2(1H)-one serves as a valuable precursor in medicinal chemistry. The chloro and nitro groups are key reactive handles. The chlorine at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups. The nitro group can be reduced to an amine, providing another point for diversification, a common strategy in the synthesis of bioactive molecules.[3][13]

Example Synthetic Protocol: Preparation of 4-Chloro-5-nitropyridin-2-ol

A literature procedure describes the synthesis from 4-chloro-3-nitropyridine.[7] This multi-step process involves careful control of temperature and reagents.

Key Steps:

- A solution of potassium tert-butoxide in liquid ammonia and THF is prepared and warmed to -35 °C.
- In a separate vessel, a solution of 4-chloro-3-nitropyridine in THF is treated with tert-butyl hydroperoxide at 0 °C.
- The second solution is slowly added to the first at -35 °C and stirred for 1.5 hours.

- The reaction is quenched with saturated ammonium chloride solution.
- Workup involves concentration, filtration of the precipitate, washing with cold water, and drying under vacuum to yield the product.[7]

This protocol is provided for informational purposes only and must be conducted with a full risk assessment and adherence to all safety procedures outlined in this guide.

Waste Disposal

Chemical waste must be managed responsibly to protect the environment.

- Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4][9]
- Best Practices: Do not mix with other waste. Leave the chemical in its original container if possible. Contaminated containers should be treated as the product itself.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. nbino.com [nbino.com]
- 3. nbino.com [nbino.com]
- 4. echemi.com [echemi.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. chemscene.com [chemscene.com]
- 7. 4-Chloro-5-nitro-2-hydroxypyridine | 850663-54-6 [chemicalbook.com]
- 8. 4-Chloro-5-nitropyridin-2-ol | CAS#:850663-54-6 | Chemsoc [chemsoc.com]
- 9. fishersci.com [fishersci.com]

- 10. NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. nbinfo.com [nbinfo.com]
- To cite this document: BenchChem. [safety and handling of 4-Chloro-5-nitropyridin-2(1H)-one]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1389284#safety-and-handling-of-4-chloro-5-nitropyridin-2-1h-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com